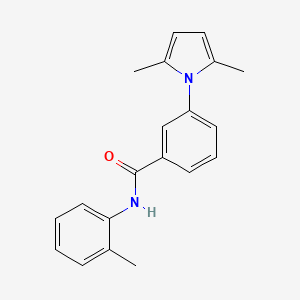
3-(2,5-二甲基-1H-吡咯-1-基)-N-(2-甲基苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis X-ray crystallography and spectroscopic methods are pivotal in characterizing the molecular structure of these compounds. For example, studies have detailed the crystal packing and stabilization mechanisms via hydrogen bonding and π-interactions, offering insights into the molecular geometry and intermolecular interactions of antipyrine derivatives, which share a structural resemblance (Saeed et al., 2020).
Chemical Reactions and Properties Chemical properties, including reactivity and binding affinity, are influenced by the specific functional groups and molecular structure. For example, the Bischler-Napieralski reaction has been used to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles from N-(4-Aryl-4-hydroxybutyl)benzamides, illustrating the compound's capacity to undergo cyclization and form new structures (Browne, Skelton, & White, 1981).
Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in different environments. The crystal structure analysis reveals the compound's stability and interaction potential, essential for its application in various fields (Kumar et al., 2016).
Chemical Properties Analysis The chemical properties, including acidity, basicity, reactivity with other chemical entities, and photostability, define the compound's suitability for specific applications. For example, modifications to the benzamide moiety can significantly impact the compound's receptor binding affinity and intrinsic activity, as seen in studies differentiating between partial agonists and neutral antagonists (Lamothe et al., 1997).
科学研究应用
吡咯和苯甲酰胺衍生物的科学研究应用
化学分析和质量控制
- 一项研究重点关注伊马替尼甲磺酸盐和相关物质的非水毛细管电泳,包括各种苯甲酰胺衍生物,突出了该方法在药物化合物质量控制中的有效性。这种方法可能与分析类似化合物的纯度和组成有关 (叶等人,2012).
药物发现和抗癌研究
- 苯甲酰胺衍生物,专门设计用于选择性抑制组蛋白脱乙酰酶,已显示出阻止癌细胞增殖和诱导细胞凋亡的希望,表明具有抗癌药物开发潜力。这表明苯甲酰胺衍生物在治疗癌症中具有潜在的治疗应用 (周等人,2008).
分子合成和表征
- 关于合成和表征新颖的非甾体孕酮受体调节剂的研究,结合吡咯衍生物,证明了吡咯在合成生物活性化合物中的多功能性。此类研究对于开发新的治疗剂至关重要 (肖永梅,2013).
材料科学与工程
- 对各种苯甲酰胺衍生物的合成、表征和生物学评估的研究强调了它们在创造具有潜在生物学应用的新材料中的用途。这项研究扩展了人们对材料科学中吡咯和苯甲酰胺衍生物的理解 (Saeed 等人,2015).
属性
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14-7-4-5-10-19(14)21-20(23)17-8-6-9-18(13-17)22-15(2)11-12-16(22)3/h4-13H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJIYWVKYINUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C(=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-6-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5538200.png)
![1-(cis-4-aminocyclohexyl)-N-[(5-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5538218.png)
![2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5538222.png)

![N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5538240.png)
![2-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B5538248.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B5538256.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(3-thienylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538265.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5538268.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5538275.png)
![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B5538283.png)
![1-phenyl-5-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5538292.png)
![(4aR*,7aS*)-1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538297.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5538305.png)